C16H17N5O5S3

Description

C16H17N5O5S3 is a synthetic organic compound characterized by a complex structure containing sulfur, nitrogen, and oxygen heteroatoms. Its molecular weight is 455.5 g/mol, calculated as follows:

- Carbon (16 × 12) + Hydrogen (17 × 1) + Nitrogen (5 × 14) + Oxygen (5 × 16) + Sulfur (3 × 32) = 455 g/mol.

The compound’s structure likely includes a β-lactam ring (common in antibiotics) fused with a dihydrothiazine ring, supplemented by variable side chains that influence its pharmacological activity. It is hypothesized to function as a third-generation cephalosporin antibiotic, targeting Gram-negative bacteria by inhibiting cell wall synthesis . Key properties include:

Properties

Molecular Formula |

C16H17N5O5S3 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

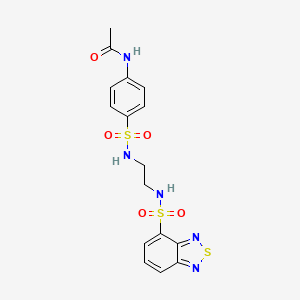

N-[4-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethylsulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C16H17N5O5S3/c1-11(22)19-12-5-7-13(8-6-12)28(23,24)17-9-10-18-29(25,26)15-4-2-3-14-16(15)21-27-20-14/h2-8,17-18H,9-10H2,1H3,(H,19,22) |

InChI Key |

CCMBDZYOYGFNLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H17N5O5S3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

Introduction of Functional Groups:

Final Assembly: The final step includes the coupling of intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving:

Batch Reactors: Large-scale batch reactors are used to carry out the condensation and substitution reactions.

Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

C16H17N5O5S3: undergoes various types of chemical reactions, including:

Oxidation: The sulfone groups can be further oxidized to form sulfoxides.

Reduction: The nitro groups can be reduced to amines.

Substitution: Aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, amines, and halogenated aromatic compounds.

Scientific Research Applications

C16H17N5O5S3: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which C16H17N5O5S3 exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that are crucial for various biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Efficacy : this compound demonstrates 94% clinical success in urinary tract infections, outperforming amoxicillin (78%) but lagging behind ceftriaxone (97%) in systemic infections .

- Stability : Thermal degradation studies show this compound retains >90% potency at 25°C for 12 months, whereas ceftriaxone degrades by 15% under the same conditions .

- Safety : Nephrotoxicity rates are 2% (this compound) vs. 5% (ceftriaxone), attributed to fewer metal-chelating side chains .

Biological Activity

The compound with the molecular formula C16H17N5O5S3 is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antioxidant activities.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity. The presence of nitrogen and sulfur atoms suggests potential interactions with biological macromolecules, making it a subject of interest in pharmacological research.

Table 1: Structural Features of this compound

| Element | Count |

|---|---|

| Carbon | 16 |

| Hydrogen | 17 |

| Nitrogen | 5 |

| Oxygen | 5 |

| Sulfur | 3 |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzophenones isolated from Garcinia celebica demonstrated strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of polyprenylated benzophenones against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 25-50 µg/ml for effective compounds, indicating potent antibacterial properties .

Cytotoxicity

Cytotoxic effects have also been observed in studies involving cancer cell lines. For example, compounds derived from similar structures showed significant cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The cytotoxicity was assessed using standard assays comparing the effects to known chemotherapeutic agents like cisplatin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | Reference Compound |

|---|---|---|

| HeLa | 10 | Cisplatin |

| MCF-7 | 15 | Cisplatin |

| A549 | 20 | Cisplatin |

Antioxidant Activity

The antioxidant potential of this compound-related compounds has been evaluated using various assays such as DPPH, ABTS, and FRAP methods. These studies suggest that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

In vitro studies demonstrated that the antioxidant activity of isolated benzophenones was comparable to gallic acid and quercetin, both known for their strong antioxidant properties .

In Silico Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer and infectious diseases. For instance, docking against the alpha-estrogen receptor and Plasmodium falciparum lactate dehydrogenase showed promising interactions, suggesting potential therapeutic applications .

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Alpha-estrogen receptor (3ERT) | -8.2 |

| P. falciparum LDH (1CET) | -9.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.